molecular formula C14H13FO2 B6371563 4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol CAS No. 1261934-22-8

4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol

Cat. No.: B6371563
CAS No.: 1261934-22-8
M. Wt: 232.25 g/mol
InChI Key: VDQRQUMTCOMNGL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol is an organic compound that features a phenolic structure with a fluorine and methoxy substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzene and 2-methylphenol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroquinones.

    Substitution: The fluorine and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxyphenylboronic acid: Shares a similar structure but contains a boronic acid group instead of a phenolic group.

    3-Fluoro-4-methoxyphenylboronic acid: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

4-(4-Fluoro-3-methoxyphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(4-6-13(9)16)11-3-5-12(15)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQRQUMTCOMNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683844
Record name 4'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-22-8
Record name 4'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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